molecular formula C13H19NO2 B13580040 Methyl 2-mesityl-2-(methylamino)acetate

Methyl 2-mesityl-2-(methylamino)acetate

Cat. No.: B13580040
M. Wt: 221.29 g/mol
InChI Key: ZAZLAFSQOKPSFZ-UHFFFAOYSA-N
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Description

Methyl 2-mesityl-2-(methylamino)acetate is a branched ester derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a methylamino substituent at the α-carbon of the acetate backbone. The mesityl group confers steric bulk and electron-donating properties, which may influence reactivity and stability compared to simpler aryl or alkyl derivatives.

Properties

IUPAC Name

methyl 2-(methylamino)-2-(2,4,6-trimethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-8-6-9(2)11(10(3)7-8)12(14-4)13(15)16-5/h6-7,12,14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZLAFSQOKPSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)OC)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-mesityl-2-(methylamino)acetate can be synthesized through several methods. One common approach involves the reaction of mesityl bromide with methylamine to form the corresponding amine. This amine is then reacted with methyl chloroacetate under basic conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mesityl-2-(methylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the mesityl group.

Scientific Research Applications

Methyl 2-mesityl-2-(methylamino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-mesityl-2-(methylamino)acetate involves its interaction with specific molecular targets. The mesityl group can engage in π-π interactions with aromatic residues in proteins, while the ester and amine groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents CAS/RefCode Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-mesityl-2-(methylamino)acetate C₁₃H₁₉NO₂ Mesityl, methylamino Not explicitly listed 221.30 Hypothesized steric hindrance, potential synthon
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate HCl C₁₀H₁₂Cl₃NO₂ 3,4-Dichlorophenyl, methylamino 1251922-87-8 292.57 Pharmaceutical intermediate (e.g., antipsychotic precursors)
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₉H₁₁Cl₂NO₂ 2-Chlorophenyl, amino MFCD07368257 236.10 Chiral building block in drug synthesis
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Phenyl, acetyl 16648-44-5 192.21 Precursor for amphetamines, forensic applications
Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate C₁₁H₁₆N₂O₂ Pyridinylmethyl, methylamino 669083-44-7 208.26 Ligand in coordination chemistry

Structural and Electronic Differences

  • Mesityl vs. This difference may influence regioselectivity in nucleophilic reactions or stability under acidic conditions.
  • Amino vs. Methylamino Groups: Compounds with primary amino groups (e.g., Methyl 2-amino-2-(2-chlorophenyl)acetate HCl ) exhibit higher nucleophilicity than methylamino derivatives, which are less basic due to N-methylation. This affects their utility in reductive amination or as directing groups in metal-catalyzed reactions.

Biological Activity

Methyl 2-mesityl-2-(methylamino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a mesityl group, which contributes to its lipophilicity and potential bioactivity. The compound's structure can be represented as follows:

C4H9NO2\text{C}_4\text{H}_9\text{NO}_2

This structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:

Cell LineIC50 (µM)Reference
L12105.8
KB3.2
L5178Y4.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

The mechanisms underlying the cytotoxic effects of this compound are not fully elucidated but may involve:

  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation: By disrupting cell cycle progression, it may prevent tumor growth.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies: A study conducted on L1210 cells revealed that this compound induced apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
  • Animal Models: In vivo studies demonstrated that treatment with this compound led to significant tumor regression in mouse models of leukemia, suggesting its potential for therapeutic use.
  • Comparative Analysis: When compared to other compounds with similar structures, this compound showed superior cytotoxicity against resistant cancer cell lines, indicating its unique mechanism of action.

Safety and Toxicity

While the compound exhibits promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound has a favorable safety profile; however, further toxicological evaluations are needed to establish a comprehensive safety profile.

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